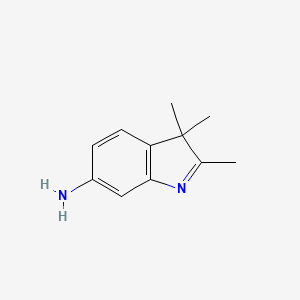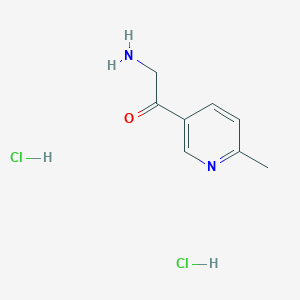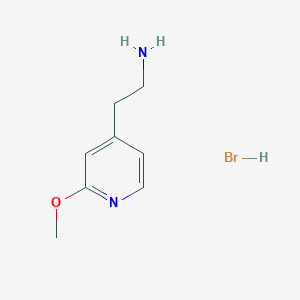![molecular formula C13H9IN2 B13661063 3-Iodo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B13661063.png)
3-Iodo-5-phenylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique chemical structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-phenylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine with appropriate aryl ketones or aldehydes. One common method is the copper(I)-catalyzed aerobic oxidative synthesis, which involves the reaction of 2-aminopyridines with acetophenones under mild conditions . Another method includes the use of iodine as a catalyst in an ultrasonic-assisted one-pot multicomponent reaction .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines often involve scalable and efficient protocols such as microwave irradiation, which enables rapid synthesis with high yields . The use of environmentally friendly catalysts and solvents is also a focus in industrial settings to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation strategies are employed to functionalize the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Metal-free oxidants or transition metal catalysts.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Halogenating agents like iodine or bromine.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
3-Iodo-5-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-5-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
3-Phenylimidazo[1,2-a]pyridine: Lacks the iodine substituent but shares similar properties.
2-Phenylimidazo[1,2-a]pyridine: Another analog with different substitution patterns.
Uniqueness
3-Iodo-5-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C13H9IN2 |
|---|---|
Molecular Weight |
320.13 g/mol |
IUPAC Name |
3-iodo-5-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9IN2/c14-12-9-15-13-8-4-7-11(16(12)13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
HZWSEAVYJMZEOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=NC=C(N32)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)


![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)





![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)

![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)


